Avermectin B1b

Beschreibung

Contextualization within the Avermectin (B7782182) Compound Family Research

The discovery of the avermectins in 1978 by researchers at the Kitasato Institute and Merck Sharp and Dohme Research Laboratories marked a significant milestone in the search for novel antiparasitic agents. wikipedia.orgnih.gov These compounds demonstrated potent activity against a wide array of nematode and arthropod parasites. wikipedia.orgjournals.co.za The avermectin family is comprised of four major components (A1a, A2a, B1a, and B2a) and four minor components (A1b, A2b, B1b, and B2b). wikipedia.orgnih.gov The "a" series and "b" series differ based on the starter unit used during biosynthesis, with the "b" series, including Avermectin B1b, incorporating isobutyryl-CoA. wikipedia.orgnih.gov

Academic Significance of this compound in Bioactive Natural Product Studies

The academic significance of this compound lies in several key areas. Firstly, its study contributes to a deeper understanding of the structure-activity relationships within the avermectin family. By comparing the biological activities of the different components, researchers can elucidate the roles of specific functional groups.

Secondly, research into the biosynthesis of this compound and its relatives has provided valuable insights into the genetic and enzymatic machinery of Streptomyces avermitilis. wikipedia.orgkitasato-u.ac.jp The gene cluster responsible for avermectin production has been sequenced, revealing the complex series of enzymatic steps involved, from the initial polyketide synthesis to subsequent modifications and glycosylation. wikipedia.orgnih.gov This knowledge is fundamental for potential bioengineering efforts to produce novel and more potent avermectin derivatives.

Furthermore, studies on the production of this compound through fermentation have explored the optimization of culture conditions to maximize yield. brieflands.com For instance, one study found that a medium containing soluble corn starch and yeast extract, with an initial pH of 7 and an incubation temperature of 31°C for 10 days, resulted in the maximum production of this compound. brieflands.com

The mechanism of action of avermectins, including B1b, involves the potentiation of glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. wikipedia.orgnih.govglpbio.com This leads to an influx of chloride ions, causing hyperpolarization and ultimately paralysis of the organism. wikipedia.orgnih.gov This specific mode of action, which does not affect mammals in the same way due to the absence of these specific channels, makes avermectins highly effective and selective antiparasitic agents. wikipedia.orgnih.gov

Recent research has also begun to explore the potential of avermectins, including Avermectin B1, in other therapeutic areas, such as oncology. febscongress.orgnih.gov For example, Avermectin B1 has been shown to inhibit the proliferation of osteosarcoma cells and induce autophagy. nih.gov These emerging areas of research underscore the continued academic interest in the diverse biological activities of the avermectin family, including its minor components like this compound.

Detailed Research Findings

Production of this compound from S. avermitilis 41445

| Parameter | Optimal Condition | Maximum Production |

|---|---|---|

| Growth Medium | SM2 (soluble corn starch, yeast extract, KCl, CaCO3, MgSO4) | 17 mg/L |

| Initial Medium pH | 7.0 | |

| Inoculum Size | 10% v/v | |

| Incubation Temperature | 31°C | |

| Fermentation Period | 10 days |

Data sourced from a study on optimizing fermentation conditions for this compound production. brieflands.com

Toxicity of this compound against Earthworms

| Test | Exposure Time | LC50 Value |

|---|---|---|

| Contact Filter Paper Test | 48 hours | 500 µg/cm² |

| 72 hours | 300 µg/cm² | |

| Soil Toxicity Test | 7 days | 712.52 mg/Kg |

| 14 days | 382.6 mg/Kg | |

| 28 days | 74.6 mg/Kg |

This table summarizes the lethal concentration (LC50) values of this compound for earthworms under different testing conditions. researchgate.net

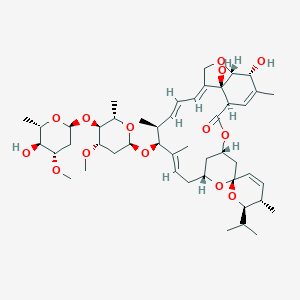

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H70O14/c1-24(2)41-27(5)16-17-46(61-41)22-33-19-32(60-46)15-14-26(4)42(25(3)12-11-13-31-23-54-44-39(48)28(6)18-34(45(50)57-33)47(31,44)51)58-38-21-36(53-10)43(30(8)56-38)59-37-20-35(52-9)40(49)29(7)55-37/h11-14,16-18,24-25,27,29-30,32-44,48-49,51H,15,19-23H2,1-10H3/b12-11+,26-14+,31-13+/t25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41+,42-,43-,44+,46+,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUKERYTFURFGA-PVVXTEPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H70O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058239 |

Source

|

| Record name | Avermectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65195-56-4 |

Source

|

| Record name | Avermectin B1b | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65195-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Abamectin component b1b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avermectin B1b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avermectin A1a, 5-O-demethyl-25-de(1-methylpropyl)-25-(1-methylethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ABAMECTIN B1B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8DT67027W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biotechnological Production Research of Avermectin B1b

Microbial Origin and Fermentation Processes for Avermectin (B7782182) B1b Production

The primary source of Avermectin B1b is the soil actinomycete, Streptomyces avermitilis. wikipedia.org The production of this compound is achieved through carefully controlled fermentation processes, where optimization of both the microbial strain and its environmental conditions is crucial for maximizing yield.

Streptomyces avermitilis Strain Characterization and Optimization for this compound Biosynthesis

Streptomyces avermitilis is a Gram-positive bacterium known for producing a family of eight related avermectin compounds, including A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b. wikipedia.orgasm.org These compounds are prized for their potent anthelmintic and insecticidal properties. wikipedia.org Through targeted strain improvement techniques, such as random mutagenesis, researchers have successfully enhanced the production of specific avermectin components. For instance, mutant strains of S. avermitilis 41445 have demonstrated significantly increased yields of this compound. nih.govnih.gov

Further optimization strategies involve genetic engineering. Overexpression of positive regulators, like the TetR-family transcriptional regulator AveT, and deletion of negative regulators, such as the transmembrane efflux protein AveM, have led to notable increases in avermectin production in both wild-type and industrial strains. asm.org

Fermentation Medium and Environmental Parameter Optimization for this compound Yield

The composition of the fermentation medium and the control of environmental parameters are critical for maximizing this compound production.

Medium Composition: The choice of carbon and nitrogen sources significantly impacts yield. Studies have shown that soluble corn starch and potato starch are effective carbon sources for S. avermitilis. nih.govbrieflands.com In one study, a medium designated SM2, containing soluble corn starch, yeast extract, KCl, CaCO3, and MgSO4, resulted in the maximum production of this compound. brieflands.com Another study found that a medium with potato starch as the carbon source yielded the highest production of this compound. nih.govnih.gov The optimization of medium components, such as corn starch and yeast extract, has been shown to significantly affect Avermectin B1a production. nih.gov

Interactive Table: Optimized Fermentation Medium Components for this compound Production

| Component | Concentration (g/L) | Reference |

| Soluble Corn Starch | 50.0 | nih.gov |

| Yeast Extract | 2.0 | nih.gov |

| KCl | 0.1 | nih.gov |

| NaCl | 0.5 | nih.gov |

| MgSO4·7H2O | 0.1 | nih.gov |

| CaCO3 | 0.8 | nih.gov |

| α-amylase | 0.1 | nih.gov |

Environmental Parameters: Key environmental factors that influence this compound production include pH, temperature, inoculum size, and incubation time.

pH: An initial medium pH of 7.0 to 7.5 has been identified as optimal for this compound production. nih.govnih.govbrieflands.com

Temperature: The ideal incubation temperature is approximately 28°C to 31°C. brieflands.cominnovareacademics.in

Inoculum Size: An inoculum size of 10% (v/v) has been reported to be effective. brieflands.com

Incubation Time: The optimal fermentation period is around 10 days. brieflands.com

Agitation Speed: An agitation speed of 250 rpm has been shown to maximize this compound production. nih.govnih.gov

Interactive Table: Optimized Environmental Parameters for this compound Production

| Parameter | Optimal Value | Reference |

| pH | 7.0 - 7.5 | nih.govbrieflands.com |

| Temperature | 28°C - 31°C | brieflands.cominnovareacademics.in |

| Inoculum Size | 10% (v/v) | brieflands.com |

| Incubation Period | 10 days | brieflands.com |

| Agitation Speed | 250 rpm | nih.gov |

Genetic and Enzymatic Elucidation of this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process governed by a specific gene cluster and a series of enzymatic reactions.

Analysis of the Avermectin Biosynthesis Gene Cluster (ave genes)

The genetic blueprint for avermectin production is located within a large gene cluster in S. avermitilis. wikipedia.org This cluster, spanning approximately 82-90 kilobases, contains the genes responsible for the entire biosynthetic pathway. pnas.orgnih.gov The ave gene cluster orchestrates four main stages: the synthesis of the aglycon backbone by polyketide synthases, modification of the aglycon, synthesis of the sugar moieties, and finally, the glycosylation of the modified aglycon. wikipedia.org The cluster includes a regulatory gene, aveR, which is essential for the transcription of the other ave genes. nih.gov

Functional Characterization of Polyketide Synthases (PKS) in this compound Formation

The core structure of avermectin, the aglycon, is synthesized by a type I polyketide synthase (PKS) system. wikipedia.orgsciepublish.com This system is composed of four large, multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4) which together contain 12 modules. pnas.org Each module is responsible for one round of polyketide chain elongation. pnas.orgnih.gov

The biosynthesis of the "b" series of avermectins, including B1b, starts with the incorporation of isobutyryl-CoA as the starter unit. wikipedia.org This is then extended by the sequential addition of seven acetate (B1210297) units and five propionate (B1217596) units. wikipedia.org The PKS modules contain various domains, including acyltransferase (AT), β-ketoacyl-ACP synthase (KS), and acyl carrier protein (ACP) domains, which are fundamental to the condensation process. nih.gov Additionally, some modules contain reductive domains like β-ketoacyl-ACP reductase (KR) and dehydratase (DH) that modify the growing polyketide chain. nih.gov The final polyketide chain is released from the PKS through the action of a thioesterase (TE) domain, which catalyzes the formation of the macrocyclic lactone ring. wikipedia.orgrasmusfrandsen.dk

Investigation of Post-Polyketide Enzymatic Modifications in this compound Pathway

Following the synthesis of the initial aglycon by the PKS, a series of enzymatic modifications are required to produce the final this compound molecule. These post-PKS modifications are crucial for the biological activity of the compound.

Key enzymes involved in these modifications include:

aveE: This gene encodes a cytochrome P450 hydroxylase that is likely responsible for the formation of the furan (B31954) ring between C6 and C8a. nih.govkitasato-u.ac.jp

aveF: The product of this gene is a ketoreductase that reduces the keto group at the C-5 position. kitasato-u.ac.jp

aveD: This gene encodes an O-methyltransferase responsible for the methylation of the hydroxyl group at the C-5 position. kitasato-u.ac.jp

aveC: The AveC enzyme is involved in the dehydration at the C22-C23 position and plays a role in the formation of the spiroketal structure. kitasato-u.ac.jpplos.org

aveB: This gene is involved in the glycosylation process, where a disaccharide of L-oleandrose is attached to the aglycon. kitasato-u.ac.jpmdpi.com

The precise sequence and interplay of these enzymatic steps are critical in converting the nascent polyketide chain into the structurally complex and biologically active this compound.

Engineered Biosynthesis and Strain Improvement for this compound Production

The wild-type Streptomyces avermitilis produces avermectins at very low levels, making industrial-scale production economically challenging. nih.gov Consequently, significant research has focused on engineered biosynthesis and strain improvement to develop hyperproducing strains. These efforts range from traditional mutagenesis to highly targeted, rational engineering based on a deep understanding of the avermectin biosynthetic and regulatory pathways.

Metabolic Engineering Strategies for Enhanced this compound Biosynthesis

Metabolic engineering offers a powerful toolkit for enhancing this compound production by reprogramming the cellular metabolism of S. avermitilis. These strategies primarily focus on increasing the supply of biosynthetic precursors, manipulating regulatory networks, and eliminating metabolic pathways that compete for the same precursors.

Avermectin biosynthesis requires a starter unit, typically isobutyryl-CoA for B1b components, and extender units in the form of malonyl-CoA and methylmalonyl-CoA. nih.gov A key strategy for yield improvement is to increase the intracellular pool of these acyl-CoA precursors. Research has shown that overexpressing genes from the fatty acid β-oxidation pathway can boost precursor availability. nih.gov Another successful approach involves repressing key metabolic nodes, such as the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis, which redirects carbon flux towards avermectin production. mdpi.comresearchgate.net For instance, deleting the regulator pteF from the competing filipin (B1216100) biosynthetic cluster led to a 55.49% improvement in total avermectin titer by repressing the TCA cycle and enhancing the supply of acyl-CoA precursors. dntb.gov.ua

The regulation of avermectin biosynthesis is highly complex, involving a cascade of transcriptional regulators. The gene aveR is a crucial pathway-specific activator, and many engineering strategies target its expression. nih.govresearchgate.net Several global and pleiotropic regulators have been identified and manipulated to enhance production:

SAV4189 : Overexpression of this MarR-family activator, along with the deletion of its negative target gene sav_4190, significantly increased avermectin yields. frontiersin.orgnih.gov

AveT : Engineering this TetR-family regulator and its target gene aveM (a putative efflux pump) also led to clear increases in avermectin production. nih.gov

σ-factors : Deleting negative regulators, such as the extracytoplasmic function (ECF) σ-factor σ⁶, resulted in a 2- to 2.7-fold increase in avermectin production. nih.gov

By systematically identifying and modifying these regulatory elements, researchers can fine-tune the expression of the entire avermectin biosynthetic gene cluster.

| Metabolic Engineering Strategy | Target Gene(s) | Effect on Avermectin Production | Reference |

|---|---|---|---|

| Enhance Precursor Supply | Heterologous expression of engineered Mei-PKS; Inhibition of key primary metabolic nodes; Overexpression of fatty acid β-oxidation genes | 8.25-fold increase in B1a titer in wild-type strain; 37.8% increase in an industrial strain. | nih.govnih.gov |

| Crosstalk Regulation | Deletion of pteF (regulator in filipin cluster) | 55.49% improvement in total avermectin titer. | dntb.gov.ua |

| Regulator Manipulation | Overexpression of sav_4189 and deletion of its target sav_4190 | ~56–67% higher avermectin yields in wild-type strain. | frontiersin.org |

| Regulator Manipulation | Deletion of sigma factor gene sig6 | 2- to 2.7-fold increase in avermectin production. | nih.gov |

| Regulator Manipulation | Overexpression of aveT and deletion of its target aveM | Clear increases in avermectin production in wild-type and industrial strains. | nih.gov |

Rational Design and Construction of Hyperproducing Streptomyces avermitilis Strains

With the complete genome sequence of S. avermitilis available, researchers can move beyond random mutagenesis towards the rational design of hyperproducing strains. plos.org This approach involves making precise, knowledge-based genetic modifications to optimize the metabolic network for avermectin production.

A powerful technique in rational design is the comparative analysis of wild-type strains and existing high-producing mutants. For example, microarray analysis revealed that the pathway-specific regulatory gene, aveR, was significantly up-regulated in an industrial overproducer. nih.gov This led to an innovative strategy of engineering the primary sigma factor, hrdB, which controls aveR expression. By creating and screening a mutant library of hrdB, a strain was developed that produced 6.38 g/L of avermectin B1a, a yield improvement of over 50%. nih.gov

Another effective rational strategy is the elimination of competing metabolic pathways that divert precursors away from avermectin synthesis. The S. avermitilis genome contains at least 13 polyketide synthase (PKS) gene clusters that may compete for the same building blocks (malonyl-CoA and methylmalonyl-CoA). mdpi.com Systematically deleting these competing PKS gene clusters has been shown to improve the production of avermectin and its derivatives. For instance, removing three competing PKS clusters and overexpressing a precursor-supplying CoA ligase (fadD17) resulted in a 260% increase in the production of doramectin (B1670889), an avermectin analog. mdpi.com

| Rational Design Strategy | Strain Modification | Resulting Avermectin Titer | Reference |

|---|---|---|---|

| Engineering Global Regulator | Expression of an evolved hrdB gene in an industrial strain | 6.38 g/L of Avermectin B1a (>50% increase) | nih.gov |

| Combined Precursor and Pathway Engineering | Engineering of aveC and multiple precursor supply genes in an industrial strain | 9.61 g/L of Avermectin B1a (49.1% increase) | researchgate.net |

| Elimination of Competing Pathways | Sequential deletion of three PKS gene clusters and overexpression of fadD17 | ~723 mg/L of Doramectin (~260% increase) | mdpi.com |

Combinatorial Biosynthesis Approaches for Novel this compound Analogs

Combinatorial biosynthesis is a revolutionary strategy that leverages the modular nature of polyketide synthases (PKSs) to generate novel chemical structures not found in nature. nih.gov By mixing and matching genes, domains, or modules from different biosynthetic pathways, it is possible to create hybrid PKS assembly lines that produce new avermectin analogs with potentially improved properties. nih.govnih.gov

A successful application of this approach involves swapping domains between the avermectin PKS from S. avermitilis and the milbemycin PKS from S. hygroscopicus. In one study, researchers replaced the loading module of the avermectin PKS with that of the milbemycin PKS. nih.gov This modification altered the starter unit selection, leading to the production of novel 25-methyl and 25-ethyl ivermectin analogs. nih.gov

Another technique, known as mutasynthesis, involves using a mutant strain blocked in the biosynthesis of a natural starter unit and supplying an unnatural precursor in the fermentation medium. This approach was used to create doramectin (25-cyclohexyl avermectin B1), where a mutant of S. avermitilis unable to produce the normal isobutyryl-CoA or 2-methylbutyryl-CoA starter units was fed cyclohexanecarboxylic acid. mdpi.com

These genetic and biosynthetic engineering techniques not only hold promise for increasing the production of this compound but also for expanding the chemical diversity of the avermectin family, leading to the discovery of new derivatives with enhanced activity and broader applications. asm.org

| Novel Analog | Combinatorial Biosynthesis Strategy | Producing Strain | Reference |

|---|---|---|---|

| 25-methyl- and 25-ethyl-ivermectin | Domain Swap: Replacement of avermectin PKS loading module with milbemycin PKS loading module. | Engineered S. avermitilis AVE-T27 | nih.gov |

| Doramectin (25-cyclohexyl avermectin B1) | Mutasynthesis: Feeding of cyclohexanecarboxylic acid to a bkd mutant strain. | Engineered S. avermitilis bkd- mutant | mdpi.com |

| Tenvermectins (TVM A & B) | Gene Replacement: Seamless replacement of aveA1 gene with milA1 from S. hygroscopicus. | Engineered S. avermitilis MHJ1011 | asm.org |

Molecular Mechanisms of Action Research of Avermectin B1b

Modulation of Invertebrate Ion Channels by Avermectin (B7782182) B1b

The primary molecular targets of Avermectin B1b are ligand-gated ion channels in the nerve and muscle cells of invertebrates. wikipedia.org Its interaction with these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis. nih.govwikipedia.org

This compound, as a component of abamectin (B1664291), potently targets glutamate-gated chloride channels (GluCls), which are exclusive to protostome invertebrates. wikipedia.org It enhances the effect of glutamate, the endogenous ligand, on these channels. nih.govwikipedia.org This potentiation leads to a prolonged and essentially irreversible opening of the chloride ion channel. nih.govresearchgate.net The binding of avermectins to GluCls occurs at a site distinct from the glutamate-binding site, specifically between the M1 and M3 transmembrane domains of adjacent subunits. researchgate.net This allosteric modulation locks the channel in an open conformation, causing a continuous influx of chloride ions. researchgate.net

The increased influx of chloride ions into nerve and muscle cells, mediated by the activation of GluCls and potentiation of GABA receptors, has profound consequences for invertebrate neuromuscular systems. nih.govresearchgate.net The hyperpolarization of the cell membrane makes it more difficult for the neuron or muscle cell to reach the threshold for firing an action potential. nih.govwikipedia.org This inhibition of electrical activity leads to a flaccid paralysis of the organism. researchgate.netwikipedia.org In nematodes, this paralysis affects locomotion and pharyngeal pumping, ultimately leading to starvation and death. researchgate.net The disruption of neuromuscular transmission is the ultimate cause of the potent anthelmintic and insecticidal efficacy of this compound. researchgate.netresearchgate.net

Potentiation of Gamma-Aminobutyric Acid (GABA) Receptors

Comparative Molecular Target Analysis of this compound and Related Avermectins

The avermectin family consists of several closely related compounds, with Avermectin B1a being the major component of Abamectin and this compound the minor. mdpi.com While they share a common mechanism of action on GluCls and GABA receptors, there can be differences in their potency and receptor affinity. nih.gov For instance, ivermectin, a derivative of Avermectin B1, is a more potent activator of GluCls than abamectin. nih.gov These differences can be attributed to minor structural variations in the molecules. researchgate.net

| Compound | Primary Target | Secondary Target | Relative Potency on GluCls |

| Avermectin B1a | Glutamate-gated chloride channels (GluCls) | GABA receptors | High |

| This compound | Glutamate-gated chloride channels (GluCls) | GABA receptors | High |

| Ivermectin | Glutamate-gated chloride channels (GluCls) | GABA receptors, P2X4 receptors | Very High |

| Selamectin | Glutamate-gated chloride channels (GluCls) | GABA receptors | Moderate |

| Doramectin (B1670889) | Glutamate-gated chloride channels (GluCls) | GABA receptors | High |

This table provides a simplified comparison of the molecular targets and relative potencies of various avermectins. The information is compiled from multiple sources and aims to highlight the general trends within the avermectin family. nih.govnih.govresearchgate.net

Exploration of Potential Novel Molecular Targets and Off-Target Interactions of this compound

Recent research has begun to explore potential new molecular targets for avermectins beyond the well-established ion channels. These investigations could reveal additional mechanisms contributing to their biological activity and potential for new applications.

Emerging evidence suggests that avermectins, including ivermectin, may interact with the cytoskeletal protein tubulin. nih.govlongdom.org Studies have shown that ivermectin can bind to both parasitic and mammalian tubulin, leading to the stabilization of microtubules. nih.govresearchgate.net This effect is similar to that of the anticancer drug paclitaxel. nih.gov Molecular docking studies have predicted that Avermectin B1a can bind to β-tubulin, potentially disrupting microtubule dynamics and acting as an anti-mitotic agent. longdom.org While direct evidence for this compound is still developing, the structural similarity to Avermectin B1a suggests a comparable potential for tubulin interaction. neu.edu.trresearchgate.net This interaction with a fundamental component of the cytoskeleton represents a novel area of research for the biological effects of this compound.

Inhibition of Energy-Coupling Factor Transporters (ECFTs)

Recent research has identified a novel molecular mechanism of action for avermectins, including this compound, involving the inhibition of Energy-Coupling Factor Transporters (ECFTs). nih.gov ECFTs are a class of ATP-binding cassette (ABC) transporters found in prokaryotes that are essential for the uptake of various micronutrients, such as B-type vitamins. uni-augsburg.de These transporters are considered a promising target for new antibiotics because they are vital for the survival of many pathogenic bacteria and are absent in humans. nih.gov

A 2024 study on target repurposing for novel antibiotics discovered that avermectins are inhibitors of ECFTs. nih.gov This research investigated a range of compounds for their ability to inhibit an ECFT responsible for folate uptake in Lactobacillus casei. The study revealed that several avermectin derivatives exhibit inhibitory activity against this transporter. uni-augsburg.de

Notably, Abamectin, which is a mixture of Avermectin B1a (≥80%) and this compound (≤20%), was shown to inhibit the ECFT with a half-maximal inhibitory concentration (IC50) in the low micromolar range. uni-augsburg.de The findings from this study are significant as they suggest that the antibacterial properties of avermectins may, at least in part, be attributed to their ability to block essential nutrient uptake in bacteria by inhibiting ECFTs. uni-augsburg.de

The study also assessed the antibacterial activity of these compounds against Streptococcus pneumoniae, a bacterium that relies heavily on vitamin import and expresses numerous ECFTs. uni-augsburg.de While specific data for this compound alone was not singled out, the inhibitory action of the Avermectin B1a/B1b mixture (Abamectin) points to a new area of investigation for the biological activity of this compound. uni-augsburg.de

The detailed inhibitory activities of various avermectin compounds from the aforementioned study are presented in the table below.

| Compound | ECFT Inhibition (IC50 in µM) | Antibacterial Activity against S. pneumoniae (MIC95 in µM) |

| Ivermectin | 13.5 | 22.8 |

| Abamectin | 10.2 | Not Reported |

| Doramectin | 10.8 | Not Reported |

| Emamectin | 25.1 | Not Reported |

| Eprinomectin | 11.2 | Not Reported |

| Moxidectin | 2.23 | >50 |

Data sourced from Haupenthal et al., 2024. uni-augsburg.de

This discovery of ECFT inhibition opens a new avenue for understanding the molecular mechanisms of this compound and its potential applications beyond its traditional use. Further research is warranted to delineate the specific contribution of this compound to the observed ECFT inhibition and its broader implications for antibacterial activity.

Biological Activity and Efficacy Research of Avermectin B1b

Anthelmintic Activity Studies of Avermectin (B7782182) B1b

Avermectin B1b, as a component of abamectin (B1664291) and ivermectin, has demonstrated significant efficacy against a wide range of nematode and arthropod parasites in domestic animals. brieflands.comnih.gov Studies have shown that avermectins are effective against various parasitic worms. nih.gov

In another study, the oral administration of Avermectin B1 to horses was found to be highly effective against intestinal strongyles and Onchocera microfilaria. apexbt.com All treated horses showed zero strongyle egg counts 14 and 28 days after treatment. apexbt.com

The table below summarizes the findings of anthelmintic activity studies involving Avermectin B1.

| Host Animal | Parasite(s) | Avermectin Formulation | Key Findings | Reference(s) |

| Calves | Gastrointestinal nematodes (e.g., Ostertagia, Cooperia, Trichostrongylus) | Ivermectin (Avermectin B1a + B1b) | 99.7% overall reduction in worm burden. | nih.gov |

| Horses | Intestinal strongyles, Onchocera microfilaria | Avermectin B1 | Zero strongyle egg counts at 14 and 28 days post-treatment. | apexbt.com |

Insecticidal and Acaricidal Activity Studies of this compound

This compound is a component of abamectin, which is utilized as an insecticide and acaricide. nih.govtaylorandfrancis.com It is effective against the motile stages of mites, leafminers, and other insect pests on various crops. scbt.com The mechanism of action involves stimulating the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which leads to paralysis. scbt.com

Research has shown that Avermectin B1 is a slow-acting pesticide with activity that is independent of temperature. oup.com In topical application studies against the diamondback moth (Plutella xylostella), Avermectin B1 was found to be more toxic than cypermethrin, malathion, and DDT to both a susceptible laboratory strain and a field strain resistant to multiple insecticides. oup.com

Studies on cotton have indicated that Avermectin B1 is at least as effective as other acaricides like propargite (B33192) and dicofol (B1670483) in controlling spider mites, and in some cases, may exhibit slightly better efficacy and residual activity. epa.gov

The following table presents data from insecticidal and acaricidal studies of Avermectin B1.

| Pest | Crop/Setting | Key Findings | Reference(s) |

| Spider Mites | Cotton | At least as effective as propargite and dicofol, with potential for slightly better residual activity. | epa.gov |

| Diamondback Moth (Plutella xylostella) | Laboratory and Field Strains | More toxic than cypermethrin, malathion, and DDT. | oup.com |

| Mites, Leafminers, Suckers, Colorado Beetle | Ornamentals, Cotton, Citrus, Fruit and Nut Crops, Vegetables, Potatoes | Effective in controlling motile stages. | scbt.com |

| Fire Ants | General Use | Used for control. | scbt.com |

Research into Other Reported Biological Activities of this compound and Avermectins

Beyond its well-established antiparasitic properties, research has explored other potential biological activities of avermectins, including anticancer, antiviral, antifungal, and anti-diabetic effects. drugbank.comresearchgate.netnih.govresearchgate.net

Anticancer Activity Mechanisms

Recent studies have investigated the potential of avermectins, including Avermectin B1, as anticancer agents. nih.govresearchgate.netnih.gov Research has shown that Avermectin B1 can inhibit the proliferation of osteosarcoma cells in a dose-dependent manner. nih.govnih.gov It has also been found to inhibit the migration and invasion of these cancer cells. nih.govresearchgate.netnih.gov

Mechanistically, Avermectin B1 has been shown to induce both apoptosis (programmed cell death) and autophagy in osteosarcoma cells. nih.govresearchgate.netnih.gov The antitumor activity appears to be mediated through the activation of the AMPK/ULK1 signaling pathway. nih.govresearchgate.netnih.gov In vivo studies have further demonstrated that Avermectin B1 can effectively inhibit the growth of osteosarcoma cells and reduce pulmonary metastasis. nih.govresearchgate.netnih.gov

Another study focusing on Avermectin B1a in colon cancer cells (HCT-116) found that it exhibited anti-proliferative activity and induced apoptosis. mdpi.com This effect was linked to the promotion of tubulin polymerization, suggesting it could act as a microtubule-targeting agent. mdpi.com

The table below summarizes key findings from anticancer research on Avermectin B1.

| Cancer Type | Cell Line(s) | Key Findings | Proposed Mechanism(s) | Reference(s) |

| Osteosarcoma | MNNG, MG63, U2OS | Inhibited proliferation, migration, and invasion; induced apoptosis and autophagy. | Activation of AMPK/ULK1 signaling pathway. | nih.govresearchgate.netnih.gov |

| Colon Cancer | HCT-116 | Anti-proliferative activity, induced apoptosis. | Promotion of tubulin polymerization. | mdpi.com |

| Ehrlich Carcinoma, P388 Lympholeukemia, Melanoma B16 | Ascites and Solid Tumors in Mice | Suppressed tumor growth; enhanced the effect of vincristine. | Not fully elucidated in the provided text. | researchgate.net |

Antiviral and Antifungal Activities

While avermectins are primarily known for their antiparasitic effects, their activity against bacteria and fungi is generally considered insignificant. brieflands.comnih.govgoogle.com However, some recent studies have suggested potential antiviral properties. drugbank.comresearchgate.netnih.govresearchgate.net

Ivermectin, a derivative of Avermectin B1, has been shown in vitro to inhibit the replication of several viruses, including HIV-1, DENV2 (dengue virus), and other flaviviruses. archbronconeumol.org It is thought to work by inhibiting importin proteins that are crucial for viral replication. archbronconeumol.org Research has also shown that formulations containing ivermectin can inhibit the replication of SARS-CoV-2 in cell cultures. caymanchem.com However, it is important to note that clinical trials have not yet demonstrated a therapeutic benefit in patients with these viral infections. advetresearch.com

One study identified that a mixture of Avermectin B1a and B1b was effective against Porcine sapovirus (PoSaV) in cell cultures. biocrick.com

Anti-Diabetic Properties

Some reviews mention that avermectins possess anti-diabetic properties, although specific research focusing on this compound in this area is not detailed in the provided search results. drugbank.comresearchgate.netnih.govresearchgate.net This remains an area for further investigation.

Avermectin B1b Resistance Mechanisms Research

Target-Site Insensitivity Development to Avermectin (B7782182) B1b

The primary mode of action for avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. researchgate.netoup.com This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately paralysis and death of the pest. mdpi.com Target-site insensitivity occurs when alterations in these channels reduce their binding affinity for Avermectin B1b, rendering the compound less effective.

Genetic mutations within the genes encoding subunits of GluCls are a primary cause of high-level resistance to avermectins. nih.gov These mutations often occur in the transmembrane domains of the channel protein, which are critical for forming the channel pore and the binding site for avermectin.

In the model nematode Caenorhabditis elegans, a naturally occurring four-amino-acid deletion in the ligand-binding domain of the GLC-1 alpha-subunit of a GluCl was shown to confer resistance to abamectin (B1664291). nih.gov Similarly, studies in the diamondback moth, Plutella xylostella, have identified an A309V mutation in its GluCl (PxGluCl) that is associated with resistance. researchgate.net Functional analysis of this mutation in Xenopus oocytes revealed it reduced the channel's sensitivity to abamectin by 4.8-fold. researchgate.net

In the two-spotted spider mite, Tetranychus urticae, a significant agricultural pest, several mutations in different GluCl subunits have been linked to abamectin resistance. nih.gov Notably, a G323D mutation in TuGluCl1 and a G326E mutation in TuGluCl3 are associated with resistance. researchgate.net Another mutation, G314D in GluCl1, has also been identified. nih.gov Homology modeling suggests that some of these mutations, such as G315E in PxGluCl (equivalent to G323 in TuGluCl1 and G326 in TuGluCl3), may directly interfere with avermectin binding through steric hindrance, while others like A309V likely cause resistance through an allosteric modification of the binding site. researchgate.net

| Species | Gene/Subunit | Mutation | Functional Effect | Reference |

|---|---|---|---|---|

| Caenorhabditis elegans (Nematode) | GLC-1 | Four amino-acid deletion | Confers resistance to abamectin. | nih.gov |

| Plutella xylostella (Diamondback Moth) | PxGluCl | A309V | Reduces sensitivity to abamectin by 4.8-fold. | researchgate.net |

| Tetranychus urticae (Two-spotted Spider Mite) | TuGluCl1 | G314D | Associated with abamectin resistance. | nih.gov |

| Tetranychus urticae (Two-spotted Spider Mite) | TuGluCl1 | G323D | Associated with abamectin resistance. | researchgate.net |

| Tetranychus urticae (Two-spotted Spider Mite) | TuGluCl3 | G326E | Associated with abamectin resistance. | nih.govresearchgate.net |

While GluCls are the primary target for avermectins, these compounds can also modulate other ligand-gated ion channels, including those activated by gamma-aminobutyric acid (GABA). mdpi.comembopress.org GABA receptors are crucial inhibitory channels in both vertebrates and invertebrates. scielo.org.mx Avermectins have been shown to potentiate GABA's effect at GABA receptors. embopress.org

However, evidence for resistance to this compound arising from specific structural mutations in GABA receptors is less definitive than for GluCls. annualreviews.org In some resistant insect strains, a lack of cross-resistance to insecticides that act on the GABA receptor-ionophore complex suggests that the mechanism of insensitivity is specific to the avermectin binding site and does not involve the GABA receptor target. annualreviews.org Nonetheless, alterations in the expression of different GABA receptor subunits could theoretically change the properties and ligand affinity of the assembled receptors, potentially contributing to a reduction in sensitivity. scielo.org.mx Changes in receptor assembly can modify binding affinity for ligands and consequently alter function. scielo.org.mx While avermectin can bind at interfaces within the transmembrane domain of GABA receptors, the direct link between mutations in these sites and field-evolved resistance remains an area for further investigation. frontiersin.orgresearchgate.net

Identification and Functional Characterization of Genetic Mutations in Glutamate-Gated Chloride Channels

Metabolic Detoxification Pathways Mediating this compound Resistance

Metabolic resistance is a common mechanism whereby organisms enhance their ability to break down and excrete toxic compounds before they can reach their target site. researchgate.net This is often achieved through the increased activity or expression of detoxification enzymes. For this compound, several enzyme families have been implicated.

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse family of enzymes that play a central role in the metabolism of a wide range of foreign compounds (xenobiotics), including insecticides. wikipedia.orgmdpi.com They typically function to oxidize substrates, increasing their water solubility and facilitating excretion. wikipedia.org Overexpression of specific P450 genes is a well-documented mechanism of resistance to abamectin. annualreviews.orgnih.gov

For instance, in the house fly (Musca domestica), cross-resistance to abamectin in a pyrethroid-resistant strain was partially suppressed by the P450 inhibitor piperonyl butoxide (PBO), indicating the involvement of these enzymes. annualreviews.org In the two-spotted spider mite (T. urticae), the enzyme CYP392A16 has been shown to be capable of metabolizing abamectin through hydroxylation. oup.com The overexpression of this and other P450s is considered a crucial mechanism of abamectin resistance in this species. researchgate.net Similarly, research in bacterial systems has identified P450 enzymes from Streptomyces strains that can regioselectively oxidize avermectin, demonstrating the molecule's susceptibility to this type of enzymatic attack. nih.gov

Following the initial oxidation by P450s (Phase I metabolism), the metabolites are often conjugated with endogenous molecules in Phase II reactions to further increase their solubility and facilitate excretion. pnas.orgresearchgate.net Two key enzyme families involved in this process are UDP-glycosyltransferases (UGTs) and Glutathione (B108866) S-transferases (GSTs).

UGTs catalyze the transfer of a glycosyl group from a UDP-sugar donor to a lipophilic substrate, making it more water-soluble. researchgate.netphysiology.org Overexpression of UGT genes has been associated with abamectin resistance in T. urticae. researchgate.net In some highly resistant strains, multiple UGT genes have been found to be overexpressed, and in vitro assays have confirmed that the encoded enzymes can glycosylate abamectin. researchgate.net

GSTs catalyze the conjugation of the tripeptide glutathione to a wide range of xenobiotics. pnas.org This action detoxifies the compounds and marks them for removal from the cell. Increased GST activity and gene expression have been implicated in abamectin resistance in various arthropods and nematodes. nih.govcambridge.org The enhanced expression of genes encoding P450s, GSTs, and UGTs represents a common metabolic strategy for insects to develop resistance against insecticides. cambridge.org

| Enzyme Family | Specific Enzyme (if identified) | Species | Observed Effect | Reference |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenases (CYP) | CYP392A16 | Tetranychus urticae (Two-spotted Spider Mite) | Catalyzes hydroxylation of abamectin; overexpression linked to resistance. | researchgate.netoup.com |

| UDP-Glycosyltransferases (UGT) | Not specified | Tetranychus urticae (Two-spotted Spider Mite) | Overexpression of multiple UGT genes in resistant strains; enzymes can glycosylate abamectin. | researchgate.net |

| Glutathione S-Transferases (GST) | Not specified | Arthropods and Nematodes | Increased expression and activity associated with resistance. | nih.govcambridge.org |

Role of Cytochrome P450 Monooxygenases in this compound Metabolism

Reduced Penetration Mechanisms of this compound

A third line of defense against chemical exposure is to reduce the rate at which the toxin penetrates the organism's body. researchgate.net For arthropods, this often involves modifications to the cuticle. Reduced cuticular penetration has been identified as a contributing factor to abamectin resistance in species like the house fly. annualreviews.org

Research using Drosophila melanogaster larvae as a model organism has provided molecular insights into this mechanism. royalsocietypublishing.org A comparison between abamectin-susceptible and resistant larvae showed that the compound penetrates more slowly into the resistant individuals. royalsocietypublishing.org This study further revealed that this "penetration resistance" is mediated by the direct interaction of avermectin with the epidermal growth factor receptor (EGFR). This interaction triggers a signaling cascade that ultimately leads to a thickening of the larval cuticle, thereby creating a more robust physical barrier that slows the entry of the insecticide. royalsocietypublishing.org This finding highlights a novel mechanism of resistance where the insecticide itself induces a physiological change that impedes its own uptake.

Investigations into Epidermal Barrier Modifications

One of the first lines of defense against pesticides like this compound is the organism's epidermis or cuticle. Reduced penetration of a toxin is a known resistance mechanism in various arthropods. mdpi.comroyalsocietypublishing.org Investigations have focused on physical changes in this barrier that can limit the rate at which this compound is absorbed into the body.

In a study using Drosophila melanogaster (fruit fly) larvae, researchers compared an avermectin-resistant strain (R larvae) with a susceptible strain (S larvae). royalsocietypublishing.org The results indicated that a significant physical modification of the epidermal barrier contributed to resistance. The body wall of the resistant larvae was found to be approximately twice as thick as that of the susceptible larvae. royalsocietypublishing.org Further examination using electron microscopy revealed that the chitin (B13524) layer, a key structural component of the epidermis, was also about twice as thick in the resistant strain. royalsocietypublishing.org This increased thickness presents a more formidable barrier, slowing the penetration of avermectin into the larva's body. royalsocietypublishing.org Consequently, high-performance liquid chromatography (HPLC) analysis showed that the amount of avermectin that permeated the body of resistant larvae was only half that of the susceptible strain. royalsocietypublishing.org

In contrast, a study on the Colorado potato beetle found that cuticular penetration of radiolabeled avermectin B1a was similar between resistant and susceptible strains, suggesting that this mechanism is not universal across all insect species. annualreviews.org Additionally, transcriptomic research on resistant western flower thrips (Frankliniella occidentalis) identified the expression of a specific cuticle protein (CPF 2) that was absent in susceptible individuals, pointing to a more complex protein-based modification of the cuticle rather than simple thickening. researchgate.net

| Characteristic | Susceptible (S) Larvae | Resistant (R) Larvae | Reference |

|---|---|---|---|

| Body Wall Thickness | Standard | ~2x Thicker | royalsocietypublishing.org |

| Chitin Layer Thickness | Standard | ~2x Thicker | royalsocietypublishing.org |

| Avermectin Permeability | Standard | ~50% of Susceptible | royalsocietypublishing.org |

Role of P-glycoprotein Expression in Limiting this compound Internalization

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter superfamily. frontiersin.orgmdpi.com These proteins function as energy-dependent efflux pumps, actively transporting a wide range of foreign substances (xenobiotics) out of cells. frontiersin.orgresearchgate.net This action is a crucial defense mechanism, protecting sensitive tissues and limiting the intracellular concentration and toxicity of compounds like this compound. mdpi.com

The upregulation of P-gp is a well-documented mechanism of resistance to avermectins in various species. royalsocietypublishing.orgbiorxiv.org In house flies resistant to abamectin, resistance is conferred by the overexpression of P-glycoprotein. biorxiv.org Similarly, studies in Drosophila larvae demonstrated an upregulation of P-gp in avermectin-resistant strains. royalsocietypublishing.org This increased expression enhances the capacity of the organism to pump the pesticide out of its cells, thereby preventing it from reaching its target sites, such as the glutamate-gated chloride channels in nerve and muscle cells. royalsocietypublishing.orgnih.gov

P-gp's role is particularly critical in protecting the central nervous system. nih.gov The transporter is highly expressed at the blood-brain barrier, where it actively limits the penetration of various compounds, including avermectins. nih.gov Functional deficiencies in P-gp can lead to increased neurotoxicity from ivermectin, a related compound, highlighting the transporter's protective importance. nih.gov Research has shown that ivermectin itself can induce the expression of P-gp, suggesting a feedback loop where exposure to the compound can trigger the very mechanism that confers resistance to it. researchgate.net

| Organism/Model | Finding | Implication | Reference |

|---|---|---|---|

| Musca domestica (House Fly) | Resistance to abamectin is associated with P-gp overexpression. | P-gp is a key factor in avermectin resistance in this species. | biorxiv.org |

| Drosophila melanogaster (Fruit Fly) | Avermectin-resistant larvae show upregulated P-gp. | Enhanced efflux pump activity reduces internal toxin concentration. | royalsocietypublishing.org |

| Murine Hepatocyte Cell Line | Ivermectin exposure induces P-gp expression through mRNA stabilization. | Exposure can trigger a post-transcriptional resistance mechanism. | researchgate.net |

| CF-1 Mice | Individuals expressing higher levels of P-gp are more resistant to abamectin toxicity. | Baseline P-gp expression levels can determine innate susceptibility. |

Genomic and Transcriptomic Responses Underlying this compound Resistance Development

The advent of high-throughput sequencing has allowed for in-depth analysis of the genetic and transcriptional changes that underpin pesticide resistance. researchgate.net Studies on organisms resistant to this compound have revealed complex and large-scale changes in gene expression and even the three-dimensional structure of the genome. mdpi.com

In the beet armyworm, Spodoptera exigua, a high-quality chromosome-level genome assembly combined with bulked segregant analysis (BSA) successfully mapped the locus of avermectin resistance to a specific region on chromosome 17. nih.gov This region was found to contain a cytochrome P450 gene, CYP9A186, and subsequent knockout of this gene using CRISPR/Cas9 technology fully restored susceptibility to avermectin. nih.gov This demonstrates a direct causal link between the overexpression of a single metabolic enzyme and the resistance phenotype. nih.gov Similarly, in the two-spotted spider mite, Tetranychus urticae, the overexpression of another P450 gene, CYP392A16, has been proven to be a crucial mechanism of abamectin resistance. researchgate.net

Broader transcriptomic studies, such as those using RNA-sequencing (RNA-seq), have identified hundreds of differentially expressed genes between resistant and susceptible strains. In a study on the silkworm, Bombyx mori, exposure to avermectin led to significant changes in the expression of 386 genes, with 252 being up-regulated and 134 down-regulated. mdpi.com These genes were involved in pathways related to immune response, metabolism, and cellular stress. mdpi.com The study also utilized advanced techniques like ATAC-seq and Hi-C, which revealed that avermectin treatment altered chromatin accessibility and led to more intense spatial interactions within the genome. mdpi.com These structural changes were linked to the increased expression of detoxification proteins, including ABC transporters. mdpi.com

| Organism | Gene/Locus Identified | Method of Identification | Function | Reference |

|---|---|---|---|---|

| Spodoptera exigua (Beet Armyworm) | CYP9A186 (on Chromosome 17) | Genome Mapping (BSA) & CRISPR | Metabolic detoxification (P450 enzyme) | nih.gov |

| Tetranychus urticae (Two-spotted Spider Mite) | CYP392A16 | Transcriptomics (RNA-seq) | Metabolic detoxification (P450 enzyme) | researchgate.net |

| Bombyx mori (Silkworm) | Multiple genes, including ABC transporters | RNA-seq, ATAC-seq, Hi-C | Detoxification, Stress Response, Metabolism | mdpi.com |

| Panonychus citri (Citrus Red Mite) | Cytochrome P450s, GSTs, Carboxylesterases | Transcriptome Reanalysis | Metabolic detoxification | researchgate.net |

Evolution of Resistance Phenotypes in Response to this compound Selection

The development of resistance to this compound in a pest population is an evolutionary process driven by the selection pressure exerted by the pesticide. annualreviews.org The rate and nature of this evolution depend on several factors, including the initial genetic variation within the population, the intensity and frequency of pesticide application, and the underlying genetic basis of resistance. biorxiv.org

In several key arthropod pests, such as the Colorado potato beetle, the house fly, and the two-spotted spider mite, resistance to abamectin has been characterized as being autosomal, recessive, and polygenic (controlled by multiple genes). annualreviews.org The polygenic nature of the resistance implies that multiple mechanisms—such as enhanced metabolism, reduced penetration, and target-site insensitivity—can be selected for simultaneously. annualreviews.org Although these traits are beneficial for surviving pesticide exposure, they may come with fitness costs in a pesticide-free environment.

The timeline for resistance evolution can vary. For instance, abamectin was used effectively against the two-spotted spider mite for over two decades before widespread field control failures due to resistance became a significant issue. mdpi.com In contrast, laboratory selection experiments have shown that high levels of resistance can be developed rapidly in species like the house fly. annualreviews.org

However, the evolution of resistance is not inevitable in all species under all conditions. An 18-generation selection experiment on the dung beetle Euoniticellus intermedius exposed to ivermectin found little potential for adaptation. biorxiv.orgbiorxiv.org The study revealed low genetic variation for ivermectin response and no evidence that phenotypic plasticity or transgenerational effects conferred any survival or reproductive advantage to subsequent generations exposed to the contaminant. biorxiv.orgbiorxiv.org This suggests that in populations with low standing genetic variation for resistance traits, the evolutionary response to selection pressure can be minimal. biorxiv.org Therefore, the evolution of resistance phenotypes is a complex interplay between the genetic potential of a population and the intensity of the environmental selection pressure. annualreviews.orgbiorxiv.org

Structure Activity Relationship Sar Studies of Avermectin B1b and Its Derivatives

Design and Synthesis of Avermectin (B7782182) B1b Analogs for SAR Elucidation

The synthesis of avermectin B1b analogs is a key strategy for elucidating its SAR. Avermectin B1 is a mixture produced by the soil bacterium Streptomyces avermitilis, containing more than 80% avermectin B1a and less than 20% this compound. biocrick.comacs.org The creation of derivatives often begins with this natural mixture or with the isolated B1b component.

Strategies for creating analogs include:

Diverted Total Synthesis: This approach allows for the creation of analogs by introducing variations at specific points in the synthetic pathway, branching off from a common intermediate. rsc.org

Semisynthesis: This involves chemically modifying the natural product. It is a practical approach when the starting material can be readily obtained through fermentation. rsc.org

Combinatorial Biosynthesis: This technique involves genetically engineering the biosynthetic pathway of S. avermitilis to produce novel avermectin structures. rsc.org

A common target for modification is the 4"-position of the oleandrose (B1235672) sugar moiety. researchgate.net For instance, two series of abamectin (B1664291) (a mixture of B1a and B1b) analogs containing urea (B33335) and acylthiourea groups at the 4"-deoxy position have been designed and synthesized to investigate their insecticidal activity. nyxxb.cn

Table 1: Synthetic Approaches for this compound Analogues

| Synthetic Strategy | Description | Reference |

|---|---|---|

| Diverted Total Synthesis | Involves creating branch points from a common intermediate in the total synthesis pathway to produce diverse analogs. | rsc.org |

| Semisynthesis | Chemical modification of the isolated natural product, often focusing on late-stage functionalization. | rsc.org |

| Combinatorial Biosynthesis | Genetic manipulation of the producing organism's biosynthetic genes to generate novel derivatives. | rsc.org |

Influence of Specific Structural Modifications on this compound Biological Potency and Selectivity

SAR studies have revealed that even minor changes to the this compound structure can significantly impact its biological activity and selectivity.

Key structural features and their influence include:

C25-substituent: Avermectin B1a and B1b differ at the C25 position, with B1a having a sec-butyl group and B1b an isopropyl group. inchem.org This seemingly small difference can affect the molecule's bioactivity. nih.gov

C22-C23 double bond: Reduction of the double bond at the C22-C23 position to a single bond, as seen in the conversion of abamectin to ivermectin, leads to a better safety profile. gpatindia.com

C5 position: The presence of a hydroxyl or methoxy (B1213986) group at the C5 position is considered crucial for antiparasitic activity. researchgate.netgpatindia.com Substitution at this position generally results in a loss of biological activity. gpatindia.com

C13 position: The bisoleandrosyl group at the C13 position, while a common site for modification, is not considered essential for biological activity. nih.gov

4"-position: The 4"-hydroxyl group on the oleandrose sugar is a frequent target for modification. researchgate.net Introducing different chemical groups like acyl, amino, or thio groups can alter properties such as solubility and stability without necessarily diminishing the parent drug's potency. nih.gov In some cases, 4"-substituted derivatives have shown improved bioactivities. researchgate.net For example, certain 4"-deoxy-abamectin urea and thiourea (B124793) analogues displayed significant inhibitory activity against specific insect species. nyxxb.cn

Studies on various derivatives have shown that modifications can lead to enhanced selectivity. For instance, some synthesized avermectin derivatives exhibited high selectivity against the spider mite Tetranychus cinnabarinus. researchgate.net

Table 2: Impact of Structural Modifications on this compound Activity

| Position | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| C22-C23 | Reduction of double bond | Improved safety index | gpatindia.com |

| C5 | Substitution of hydroxyl/methoxy group | Loss of activity | gpatindia.com |

| C13 | Modification of bisoleandrosyl group | Often retains activity; common site for creating derivatives | nih.gov |

| 4"-Position | Substitution of hydroxyl group | Can alter physicochemical properties and sometimes improve bioactivity | researchgate.netnih.gov |

Computational Modeling and Docking Studies for this compound SAR Prediction

Computational methods are increasingly used to predict the SAR of this compound and its derivatives, providing insights into their interactions with target proteins.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies have been used to compare the binding of avermectin B1a and B1b to various protein targets. lstmed.ac.uk For example, docking simulations of this compound with the main protease (3CLpro) of SARS-CoV-2 have been performed to investigate potential antiviral activity. researchgate.net In another study, the binding affinity of avermectin family compounds to the tubulin protein was assessed, with Ivermectin B1a showing a high binding score. longdom.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For avermectin analogs, QSAR analyses have indicated that factors like molecular shape, size, connectivity, and electronic distribution significantly affect their insecticidal potency. researchgate.net

Geometric Deep Learning: Advanced methods like geometric deep learning are being developed to identify regions on a protein surface that are likely to interact with ligands, which can aid in understanding and predicting the binding of molecules like this compound. cam.ac.uk

Docking studies have shown that this compound can exhibit different binding energies compared to its B1a counterpart. For instance, in one study, AVM-B1b showed a more favorable free binding energy with the SARS-CoV-2 main protease and helicase compared to AVM-B1a. lstmed.ac.uk

Table 3: Docking Binding Energies (ΔG) of Avermectin Homologs with SARS-CoV-2 Proteins

| Protein Target | Avermectin B1a (ΔG kcal/mol) | This compound (ΔG kcal/mol) | Reference |

|---|---|---|---|

| Main Protease (Mpro) | -9.6 | -10.2 | lstmed.ac.uk |

| Helicase | -9.1 | -10.2 | lstmed.ac.uk |

| Importin α (IMPα) | -8.7 | -8.9 | lstmed.ac.uk |

Site-Selective Chemical Derivatization of this compound for SAR Investigation

The ability to selectively modify specific sites on the this compound molecule is fundamental to detailed SAR investigations. The molecule's complex structure contains multiple reactive sites, including several hydroxyl groups and carbon-carbon double bonds. researchgate.net

Environmental Fate and Ecotoxicological Impact Research of Avermectin B1b

Environmental Degradation Pathways of Avermectin (B7782182) B1b

The breakdown of Avermectin B1b in the environment is influenced by several factors, including light, soil microorganisms, and water.

Photolytic Degradation Kinetics and Products

This compound undergoes rapid degradation when exposed to light. scbt.com On soil surfaces, the half-life of Abamectin (B1664291) due to photodegradation is reported to be between 8 and 21 hours. piat.org.nz In water, the photolytic half-life is even shorter, at approximately 12 hours. piat.org.nz The degradation process under UV irradiation initially involves the conversion to the [8,9-Z]-isomer, followed by further breakdown into unidentified decomposition products. cipac.org While photolysis is a major degradation pathway in the upper, light-exposed portions of aquatic environments, it is not a significant factor in the breakdown of the compound in the benthos or deeper sediment layers. epa.govepa.gov

A study on the photolytic degradation of formulated avermectins highlighted the relative ease with which they decompose under photolytic conditions. asme.org

Aerobic Soil Degradation Rates and Metabolites

In the absence of light, aerobic microbial degradation is the primary mechanism for the breakdown of this compound in soil. piat.org.nzresearchgate.net The half-life of Abamectin in soil under aerobic conditions ranges from two weeks to two months. piat.org.nz One study reported a half-life of 20 to 47 days for Avermectin B1a in various soil types, with the loss attributed to microbial degradation as the compound remained stable in sterile soil. piat.org.nz Another study found the half-life of Avermectin B1a to be approximately 15 to 40 days depending on the concentration. epa.gov

Major metabolites identified during the aerobic soil degradation of Avermectin B1a include 8a-oxo-avermectin B1a, 8a-hydroxy-avermectin B1a, and 4”-oxo-avermectin B1a. nih.gov

Table 1: Aerobic Soil Degradation of Avermectin B1a

| Soil Type | Half-Life (days) | Reference |

| Fine Sandy Loam | 20-47 | piat.org.nz |

| Clay | 28 | epa.gov |

| Sand | 47 | epa.gov |

| Various Soils | 14-56 (2 weeks to 2 months) | piat.org.nz |

Hydrolytic Stability Investigations across Environmental pH Ranges

This compound is stable to hydrolysis at environmentally relevant pH levels. scbt.com Studies have shown that it does not hydrolyze at pH 5, 7, and 9. piat.org.nznih.gov This stability indicates that chemical hydrolysis is not a significant degradation pathway in the environment. epa.govepa.gov

Persistence under Anaerobic Environmental Conditions

Under anaerobic conditions, the degradation of this compound is significantly slower. piat.org.nz In the absence of both light and oxygen, the compound is essentially stable. nih.govepa.gov This persistence is particularly relevant for benthic compartments of aquatic systems, where anaerobic conditions can prevail, potentially leading to the accumulation of the compound in sediments. epa.gov

Environmental Mobility and Adsorption Studies of this compound

The movement of this compound in the environment is largely limited by its strong tendency to bind to soil particles.

Soil Adsorption and Immobility Characterization

This compound has a high affinity for soil and is considered to be immobile. piat.org.nznih.gov This is due to its strong binding to soil particles and low water solubility. scbt.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc) for Abamectin is greater than 4000, indicating a very high potential for adsorption. scbt.com As a result, the potential for this compound to leach into groundwater is considered to be low. piat.org.nz The degradation products of Abamectin are also reported to be immobile and unlikely to contaminate groundwater. piat.org.nz

Binding to Sediment and Implications for Environmental Distribution

This compound exhibits a strong propensity to bind to soil and sediment particles, a characteristic that dictates its environmental distribution. nih.govfederalregister.gov This high adsorption capacity is quantified by a soil organic carbon-water partition coefficient (Koc) value greater than or equal to 4000, classifying it as immobile in soil. nih.govnih.gov Consequently, this compound has a low potential for leaching through the soil profile and contaminating groundwater. scbt.comorst.edu

The primary pathways for its dissipation in the environment are degradation by soil microbes and photolysis, rather than movement within the soil column. nih.govscbt.com However, its immobility does not equate to a lack of environmental dispersal. The strong bond with soil means that this compound can be transported from terrestrial to aquatic ecosystems primarily through soil erosion and surface runoff. publications.gc.ca Once in an aquatic system, it preferentially partitions from the water column and binds tightly to suspended and bottom sediments. federalregister.gov This leads to its persistence in the benthic compartments of ponds and streams, where degradation is slower, especially under anaerobic conditions. epa.govepa.gov Therefore, while direct contamination of water is limited by its low water solubility and strong adsorption, indirect contamination of aquatic sediments via runoff of soil particles is a significant distribution route. federalregister.govpublications.gc.ca

Assessment of Translocation Potential in Aquatic and Terrestrial Ecosystems

The translocation potential of this compound, or its movement within ecosystems, differs between terrestrial and aquatic environments.

In terrestrial ecosystems, the potential for translocation into plants is a subject of varied research findings. Some laboratory studies have concluded that abamectin, a mixture containing this compound, is not readily absorbed from the soil by the roots of plants like cotton. nih.govresearchgate.net However, other research demonstrates that ivermectin, a closely related avermectin, can be taken up by soybean roots and translocated to the leaves. mdpi.com Furthermore, this compound exhibits translaminar movement, meaning it can be absorbed by and move through leaf tissue. scbt.com Studies have also detected residues of this compound in cherries following foliar application to the trees, confirming its ability to move within the plant. regulations.gov

In aquatic ecosystems, the translocation potential is low. Due to its strong affinity for sediment, this compound is not expected to partition significantly into the water column from the benthos. nih.govfederalregister.gov Studies on bioaccumulation have shown that it does not persist in fish; bluegill sunfish exposed to the compound showed rapid depuration once removed from the contaminated environment, with a calculated bioconcentration factor of 52. nih.govorst.edu This indicates a low risk of translocation up the aquatic food chain through biomagnification in fish.

Ecological Effects of this compound on Non-Target Organisms

Impact on Soil Invertebrate Populations (e.g., dung-associated insects, earthworms, springtails, enchytraeids)

This compound and related compounds can have significant negative effects on non-target soil invertebrate populations. researchgate.netnih.gov A primary route of exposure is through the feces of treated livestock, which can contain unmetabolized avermectins. nih.gov This directly impacts dung-associated insects, such as dung beetles, leading to increased mortality and reduced reproduction, which can in turn slow the decomposition of dung pats. researchgate.netcore.ac.uk

Research has also demonstrated direct toxicity to crucial soil organisms like earthworms. Studies specifically on this compound have shown a clear concentration-dependent mortality rate in earthworms. researchgate.netresearchgate.net Beyond mortality, sublethal effects include a reduction in cocoon formation, which was observed to cease entirely at the highest tested concentrations. researchgate.net Other important soil invertebrates, including springtails (Collembola) and enchytraeids, have also been identified as being adversely affected by avermectin exposure. researchgate.netnih.gov

| Exposure Duration | LC50 (mg/kg soil) | Effect on Cocoon Formation | Source |

|---|---|---|---|

| 7 days | 712.5 | Not specified | researchgate.net |

| 14 days | 382.6 | Not specified | researchgate.net |

| 28 days | 74.6 | Decreased with increasing concentration; eliminated at 1000 mg/kg. | researchgate.netresearchgate.net |

Effects on Aquatic Organisms and Ecosystems

This compound is classified as very toxic to aquatic organisms. scbt.comhpc-standards.com Its impact is particularly pronounced for aquatic invertebrates, which are generally more sensitive than fish. nih.gov The small freshwater crustacean Daphnia magna is among the most sensitive species. nih.govnih.gov While the compound's tendency to bind to sediment can reduce its bioavailability in the water column, the concentrations that do exist can be highly toxic. nih.govresearchgate.net The risk is primarily to sediment-dwelling organisms and those in the water column that may be exposed following runoff events. core.ac.uk

| Organism | Type | LC50 Value | Exposure Time | Source |

|---|---|---|---|---|

| Daphnia magna | Freshwater Crustacean | 0.34 µg/L (ppb) | 48 hours | nih.govnih.gov |

| Pink Shrimp | Marine Invertebrate | 1.6 µg/L (ppb) | 96 hours | orst.edu |

| Rainbow Trout | Freshwater Fish | 3.2 µg/L (ppb) | 96 hours | nih.govorst.edu |

| Bluegill Sunfish | Freshwater Fish | 9.6 µg/L (ppb) | 96 hours | orst.edu |

| Sheepshead Minnow | Marine Fish | 15 µg/L (ppb) | 96 hours | orst.edu |

| Channel Catfish | Freshwater Fish | 24 µg/L (ppb) | 96 hours | orst.edu |

Phytotoxicity and Plant Absorption Studies

Initially, avermectins were not believed to be absorbed by or to affect plants, but more recent studies indicate that they can be both absorbed and cause phytotoxic effects. researchgate.netnih.gov The absorption of this compound by plants appears to depend on the method of application and the plant species.